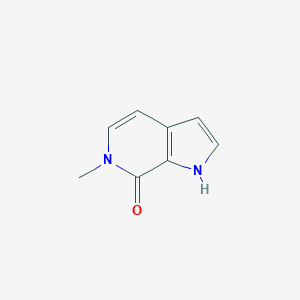

N-Methyl lactam

Description

BenchChem offers high-quality N-Methyl lactam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl lactam including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-3-6-2-4-9-7(6)8(10)11/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKWLYKVKAVOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N-Methyl Lactam Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl lactams are a significant class of cyclic amides characterized by a nitrogen atom substituted with a methyl group within a heterocyclic ring. These compounds, including N-methyl-2-pyrrolidone (NMP), N-methyl-2-piperidone, and N-methyl-ε-caprolactam, are pivotal in various industrial and scientific domains. Their utility as dipolar aprotic solvents is widespread in the petrochemical, polymer, and battery industries.[1] In the pharmaceutical sector, they serve as intermediates in organic synthesis, drug formulation agents for oral and transdermal delivery, and structural motifs in biologically active molecules.[1][2][3] This guide provides an in-depth overview of the primary synthetic methodologies for N-methyl lactams and the key spectroscopic techniques employed for their characterization, offering detailed experimental protocols and structured data for researchers in chemistry and drug development.

Synthesis of N-Methyl Lactams

The synthesis of N-methyl lactams can be broadly achieved through two primary strategies: the N-methylation of a parent lactam or the cyclization of an appropriate N-methylated linear precursor. The most prevalent industrial method involves the reaction of a corresponding lactone with methylamine.

Synthesis from Lactones and Methylamine

The industry standard for producing N-methyl-2-pyrrolidone (NMP) is the condensation reaction between γ-butyrolactone and methylamine.[4] This process is conducted in two main stages:

-

Amidation: An initial reversible reaction between γ-butyrolactone and methylamine at lower temperatures and pressures forms the intermediate N-methyl-γ-hydroxybutanamide.[4]

-

Cyclization: The intermediate undergoes dehydration and cyclization at elevated temperatures (200-350°C) and pressures (e.g., ~10 MPa) to yield the final N-methyl lactam product.[4][5]

A large excess of methylamine is typically used to drive the reaction to completion, which simplifies the subsequent purification process, as the boiling points of NMP (202-204°C) and γ-butyrolactone (204-206°C) are very close.[1][4]

N-Methylation of Lactams

Direct methylation of the parent lactam is another common route. For instance, N-methyl-ε-caprolactam can be synthesized by reacting caprolactam with a methylating agent like dimethyl sulfate in a solvent such as benzene.[2]

Alternative Synthetic Routes

Other methods have been explored, particularly for NMP, including:

-

The reaction of acrylonitrile with methylamine, followed by hydrolysis.[1]

-

Partial hydrogenation of N-methylsuccinimide.[1]

-

A one-pot cyclization and methylation of γ-aminobutyric acid (GABA) using methanol as the methylating agent, presenting a potential bio-based route.[6]

The general workflow for the synthesis and subsequent purification of N-methyl lactams is depicted below.

Caption: A diagram illustrating the industrial synthesis of N-Methyl Lactams.

Physicochemical Properties

N-methyl lactams are colorless to slightly yellow liquids, generally miscible with water and a wide range of common organic solvents.[1] Their high boiling points and dipolar aprotic nature make them excellent solvents.[1][7]

| Property | N-Methyl-2-pyrrolidone (NMP) | N-Methyl-2-piperidone | N-Methyl-ε-caprolactam |

| Formula | C₅H₉NO | C₆H₁₁NO[8] | C₇H₁₃NO[2] |

| Molar Mass | 99.133 g/mol [1] | 113.16 g/mol [8] | 127.18 g/mol |

| Melting Point | -24 °C[1] | - | - |

| Boiling Point | 202-204 °C[1] | 105-106 °C / 12 mmHg[8] | 106-108 °C / 6 mmHg[2] |

| Density | 1.028 g/cm³[1] | 0.997 g/mL at 25 °C[8] | 0.991 g/mL at 25 °C[2] |

| Flash Point | 91 °C[1] | 91 °C | 103 °C[2] |

| Solubility in Water | Miscible[1] | - | Fully miscible[2] |

Characterization of N-Methyl Lactams

Following synthesis, a combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the N-methyl lactam products. The standard workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: A flowchart of the typical analytical workflow for N-Methyl Lactams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of N-methyl lactams. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR: The spectrum will show characteristic signals for the N-methyl group (a singlet typically around 2.8-3.0 ppm) and the aliphatic protons on the lactam ring. The chemical shifts and coupling patterns of the ring protons are used to confirm the ring size and conformation.[9][10]

-

¹³C NMR: The carbonyl carbon of the amide group gives a distinct signal in the downfield region (typically >170 ppm). Signals for the N-methyl carbon and the aliphatic ring carbons appear in the upfield region.[9]

Experimental Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the purified N-methyl lactam compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (referenced to TMS or the residual solvent peak) and coupling constants.

| N-Methyl Lactam | Characteristic ¹H NMR Signals (ppm, approx.) | Characteristic ¹³C NMR Signals (ppm, approx.) |

| NMP | N-CH₃ (s, ~2.8), Ring CH₂s (m, ~1.9-3.2) | C=O (~175), N-CH₃ (~29), Ring CH₂s |

| N-Methyl-ε-caprolactam | N-CH₃ (s, ~2.9), Ring CH₂s (m, ~1.6-3.2) | C=O (~177), N-CH₃ (~36), Ring CH₂s |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For N-methyl lactams, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide.

-

Carbonyl Stretch (C=O): This appears as a very strong and sharp band, typically in the range of 1630-1680 cm⁻¹. The exact position can be influenced by ring strain and solvent. For example, the carbonyl absorption in β-lactams is found at a much higher frequency (1720-1690 cm⁻¹) due to increased ring strain.[11]

-

C-N Stretch: The C-N stretching vibration also provides a characteristic band.

Experimental Protocol (General):

-

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be analyzed in a suitable solvent (e.g., CCl₄) using an IR cell.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.[12]

-

Data Analysis: Identify the characteristic absorption bands and compare them to literature values for known lactams. The region from 600-1400 cm⁻¹ is known as the fingerprint region and can be used for detailed comparison.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the N-methyl lactam.

-

Fragmentation: Common fragmentation pathways for lactams involve cleavage of the ring. For N-methyl caprolactam, characteristic fragments at m/z values of 44 and 70 have been observed.[13] The fragmentation pattern is unique to the molecule's structure and can be used for definitive identification.

Experimental Protocol (General):

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds like NMP, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) is common.

-

Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight. If structural information is needed, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Role in Drug Development

While simple N-methyl lactams like NMP are used as solvents and penetration enhancers in formulations, the lactam ring itself is a crucial pharmacophore.[7] The β-lactam ring is the cornerstone of one of the most important classes of antibiotics.[3][14] More complex N-methylated lactam derivatives have been investigated for a range of therapeutic applications beyond antibiotics, including as anticancer agents that can induce apoptosis in tumor cells.[15][16] Structure-activity relationship (SAR) studies of these complex lactams show that stereochemistry and substitutions on the ring are critical for their biological potency.[15][17]

References

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 5. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]

- 6. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Methyl-2-Piperidon 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. massbank.eu [massbank.eu]

- 14. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationships OF N-methylthiolated beta-lactam antibiotics with C3 substitutions and their selective induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Spectroscopic Data of N-Methyl Lactams

Introduction

N-Methyl lactams are a class of organic compounds characterized by a cyclic amide structure where a methyl group is attached to the nitrogen atom.[1] These compounds are widely utilized as polar aprotic solvents in various industries, including petrochemicals, polymers, and pharmaceuticals, owing to their high solvency power and stability.[2][3] This technical guide provides a comprehensive overview of the chemical structure and spectroscopic properties of common N-Methyl lactams, namely N-methyl-2-pyrrolidone, N-methyl-2-piperidone, and N-methyl-ε-caprolactam. The information presented is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure of N-Methyl Lactams

N-Methyl lactams are cyclic amides, which can be visualized as a ring containing a nitrogen atom adjacent to a carbonyl group. The nitrogen atom is substituted with a methyl group. The ring size is denoted by Greek letters, starting from the carbon atom adjacent to the carbonyl group (α, β, γ, δ, ε, etc.).[1] The common N-Methyl lactams discussed here are:

-

N-methyl-2-pyrrolidone (NMP): A 5-membered ring lactam, also known as 1-methylpyrrolidin-2-one.[2][4]

-

N-methyl-2-piperidone (NMPip): A 6-membered ring lactam, also known as 1-methylpiperidin-2-one.[5]

-

N-methyl-ε-caprolactam (NMC): A 7-membered ring lactam, also known as 1-methylazepan-2-one.[6]

Caption: Chemical structures of common N-Methyl lactams.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and quantification of N-Methyl lactams. The following sections summarize the key spectroscopic data for N-methyl-2-pyrrolidone, N-methyl-2-piperidone, and N-methyl-ε-caprolactam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Table 1: ¹H NMR Spectroscopic Data of N-Methyl Lactams

| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |

| N-methyl-2-pyrrolidone | ~3.2 | t | -CH₂- (adjacent to C=O) |

| ~2.8 | s | -N-CH₃ | |

| ~2.2 | t | -CH₂- (adjacent to N) | |

| ~1.9 | m | -CH₂- | |

| N-methyl-2-piperidone | ~3.2 | t | -CH₂- (adjacent to C=O) |

| ~2.9 | s | -N-CH₃ | |

| ~2.3 | t | -CH₂- (adjacent to N) | |

| ~1.7 | m | -CH₂-CH₂-CH₂- | |

| N-methyl-ε-caprolactam | ~3.2 | t | -CH₂- (adjacent to C=O) |

| ~2.9 | s | -N-CH₃ | |

| ~2.4 | t | -CH₂- (adjacent to N) | |

| ~1.6 | m | -CH₂-CH₂-CH₂-CH₂- |

Table 2: ¹³C NMR Spectroscopic Data of N-Methyl Lactams

| Compound | Chemical Shift (ppm) | Assignment |

| N-methyl-2-pyrrolidone [7] | ~174 | C=O |

| ~49 | -CH₂- (adjacent to N) | |

| ~31 | -CH₂- (adjacent to C=O) | |

| ~29 | -N-CH₃ | |

| ~18 | -CH₂- | |

| N-methyl-2-piperidone | ~172 | C=O |

| ~51 | -CH₂- (adjacent to N) | |

| ~35 | -N-CH₃ | |

| ~32 | -CH₂- (adjacent to C=O) | |

| ~23 | -CH₂- | |

| ~21 | -CH₂- | |

| N-methyl-ε-caprolactam | ~175 | C=O |

| ~52 | -CH₂- (adjacent to N) | |

| ~37 | -N-CH₃ | |

| ~36 | -CH₂- (adjacent to C=O) | |

| ~30 | -CH₂- | |

| ~29 | -CH₂- | |

| ~27 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands of N-Methyl Lactams

| Compound | Wavenumber (cm⁻¹) | Functional Group |

| N-methyl-2-pyrrolidone [8][9] | ~1680 | C=O (Amide I) stretch |

| ~2930, ~2870 | C-H stretch (aliphatic) | |

| N-methyl-2-piperidone | ~1640 | C=O (Amide I) stretch |

| ~2930, ~2860 | C-H stretch (aliphatic) | |

| N-methyl-ε-caprolactam | ~1630 | C=O (Amide I) stretch |

| ~2925, ~2855 | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation based on fragmentation patterns.

Table 4: Mass Spectrometry Data of N-Methyl Lactams

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| N-methyl-2-pyrrolidone [4] | C₅H₉NO | 99.13 | 99 [M]⁺, 98, 84, 56, 44, 42 |

| N-methyl-2-piperidone [5][10] | C₆H₁₁NO | 113.16 | 113 [M]⁺, 98, 84, 70, 56, 42 |

| N-methyl-ε-caprolactam [6][11] | C₇H₁₃NO | 127.18 | 127 [M]⁺, 112, 98, 84, 70, 56, 44, 42[12] |

Experimental Protocols

The acquisition of spectroscopic data for N-Methyl lactams typically involves standard analytical procedures. The following provides a general overview of the methodologies.

Sample Preparation

-

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of 5-25 mg/mL. Tetramethylsilane (TMS) is often used as an internal standard.

-

IR Spectroscopy: Liquid samples can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or as a mull in Nujol.

-

Mass Spectrometry: Samples are introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For GC-MS, samples are often dissolved in a volatile organic solvent.[13] For LC-MS, samples are dissolved in a solvent compatible with the mobile phase.[14][15]

Instrumentation and Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 300-600 MHz.

-

IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Data is typically collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: A variety of mass spectrometers can be used, including those with electron ionization (EI) or electrospray ionization (ESI) sources.[14] For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed.[14][16]

Caption: A generalized workflow for mass spectrometry analysis.

References

- 1. Lactam - Wikipedia [en.wikipedia.org]

- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]

- 4. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Methyl-2-piperidone | C6H11NO | CID 13603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Methylcaprolactam | C7H13NO | CID 17369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum [chemicalbook.com]

- 8. N-Methyl-2-pyrrolidone(872-50-4) IR Spectrum [m.chemicalbook.com]

- 9. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]

- 10. 2-Piperidinone, 1-methyl- [webbook.nist.gov]

- 11. GSRS [precision.fda.gov]

- 12. massbank.eu [massbank.eu]

- 13. pure.uos.ac.kr [pure.uos.ac.kr]

- 14. fda.gov [fda.gov]

- 15. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Pivotal Role of N-Methyl Lactams in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 7, 2025 – The N-methyl lactam scaffold, a versatile and synthetically accessible heterocyclic motif, has emerged as a cornerstone in contemporary drug discovery and development. This technical guide provides an in-depth analysis of N-methyl lactams, including N-methyl-2-pyrrolidone (NMP), N-methyl-2-piperidone, and N-methylcaprolactam, detailing their synthesis, physicochemical properties, and burgeoning applications across a spectrum of therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to N-Methyl Lactams

N-methylated lactams are cyclic amides featuring a methyl group on the nitrogen atom. This structural feature can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity, a phenomenon often referred to as the "magic methyl effect".[1] While N-methyl-2-pyrrolidone (NMP) is widely recognized as a versatile aprotic solvent in pharmaceutical manufacturing and as a penetration enhancer in drug formulations, the N-methyl lactam core is increasingly being incorporated into the design of novel therapeutic agents.[2][3] Its utility spans a range of applications, from serving as a key pharmacophore in active pharmaceutical ingredients (APIs) to acting as a crucial solvent in their synthesis and purification.[4][5]

Synthesis of N-Methyl Lactams

The efficient and selective synthesis of N-methyl lactams is paramount for their application in medicinal chemistry. Several synthetic strategies are employed, each with its own advantages and limitations. A comparative analysis of three common methods is presented below.[6]

Comparative Data of N-Methylation Methods

| Parameter | Classical Alkylation (NaH/MeI) | Eschweiler-Clarke Reaction | Green Methylation (DMC) |

| Methylating Agent | Methyl Iodide (MeI) | Formaldehyde (CH₂O) | Dimethyl Carbonate (DMC) |

| Co-reagent/Catalyst | Strong Base (e.g., NaH) | Formic Acid (HCOOH) | Base Catalyst (e.g., K₂CO₃) |

| Typical Temperature | 0 °C to Room Temperature | 80 - 100 °C | 90 - 160 °C |

| Typical Reaction Time | 1 - 6 hours | 12 - 24 hours | 8 - 24 hours |

| Reported Yields | 70 - 95% | 60 - 90% | 75 - 98% |

| Key Advantages | High yields, well-established | Inexpensive reagents, broad substrate scope | Non-toxic, biodegradable, high atom economy |

| Key Disadvantages | Hazardous reagents, strict anhydrous conditions | High temperatures, long reaction times | High temperatures, requires sealed vessel |

A logical workflow for selecting an appropriate N-methylation method is depicted in the following diagram.

References

- 1. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abcam.com [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in β-lactam Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving N-Methyl Lactams

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving N-Methyl lactams. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, reactivity, and biological significance of this important class of compounds.

Physicochemical Properties of Common N-Methyl Lactams

N-Methyl lactams are a class of cyclic amides characterized by a methyl group attached to the nitrogen atom of the lactam ring. Their physical and chemical properties are influenced by the ring size and the nature of the amide bond. The data for three common N-Methyl lactams are summarized below for easy comparison.

| Property | N-Methyl-2-pyrrolidone (NMP) | N-Methyl-2-piperidone (NMPi) | N-Methyl-ε-caprolactam (NMC) |

| Molecular Formula | C₅H₉NO | C₆H₁₁NO | C₇H₁₃NO |

| Molecular Weight | 99.13 g/mol [1] | 113.16 g/mol [2] | 127.18 g/mol [3] |

| Appearance | Colorless liquid[1] | Liquid[2] | Clear colorless to light yellow liquid[3] |

| Melting Point | -24 °C[1] | - | - |

| Boiling Point | 202 °C[1] | 105-106 °C at 12 mmHg[2] | 106-108 °C at 6 mmHg[3] |

| Density | 1.028 g/mL at 25 °C[1] | 0.997 g/mL at 25 °C[2] | 0.991 g/mL at 25 °C[3] |

| Solubility in Water | Miscible[1] | - | Fully miscible[3] |

| Flash Point | 91 °C[1] | 91 °C[4] | 103 °C[3] |

| Refractive Index | 1.4700[1] | - | 1.484 at 20 °C[3] |

Synthesis of N-Methyl Lactams: A Comparative Overview

The synthesis of N-Methyl lactams can be achieved through various methods, each with its own advantages and limitations. The choice of method often depends on the scale of the reaction, the desired purity, and environmental considerations. Below is a comparison of three common N-methylation strategies.

| Parameter | Classical N-Alkylation (NaH/MeI) | Eschweiler-Clarke Reaction | Green N-Methylation (DMC) |

| Methylating Agent | Methyl Iodide (MeI) | Formaldehyde (CH₂O) | Dimethyl Carbonate (DMC) |

| Co-reagent/Catalyst | Strong Base (e.g., NaH) | Formic Acid (HCOOH) | Base Catalyst (e.g., K₂CO₃, TMEDA) or Zeolites |

| Typical Temperature | 0 °C to Room Temperature | 80 - 100 °C | 90 - 160 °C |

| Typical Reaction Time | 1 - 6 hours | 12 - 24 hours | 8 - 24 hours |

| Reported Yields | 70 - 95% | 82% (for β-alanine)[2] | up to 95%[3] |

| Key Advantages | High yields, well-established | Avoids quaternary ammonium salt formation | Environmentally friendly, non-toxic reagent |

| Key Disadvantages | Hazardous reagents, strict anhydrous conditions | High temperatures, long reaction times | High temperatures, requires sealed vessel |

Core Reaction Mechanisms

Synthesis of N-Methyl Lactams

The introduction of a methyl group onto the nitrogen atom of a lactam is a fundamental transformation. The selection of a suitable method depends on factors such as substrate compatibility, scalability, and green chemistry principles.

References

- 1. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and Disposal of N-Methyl-2-pyrrolidone (NMP)

Introduction

N-Methyl-2-pyrrolidone (NMP), a 5-membered lactam, is a versatile organic solvent widely utilized across various industries, including petrochemicals, electronics, pharmaceuticals, and polymer manufacturing.[1][2][3] Its efficacy as a solvent is attributed to its high solvency, low volatility, and miscibility with water and common organic solvents.[1][2] However, its use is associated with significant health and environmental considerations, necessitating stringent safety, handling, and disposal protocols. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals to ensure the safe and responsible use of NMP.

Safety and Toxicology

NMP is classified as a reproductive toxicant and is known to cause skin, eye, and respiratory irritation.[1][4][5] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have identified NMP as a substance of concern due to its potential health risks.[3][6][7]

Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for NMP:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

-

H360D: May damage the unborn child.[5]

Toxicological Profile

Acute Effects: Short-term exposure to NMP can lead to irritation of the skin, eyes, and respiratory tract.[8][9] Symptoms may include coughing, wheezing, headache, nausea, and vomiting.[9]

Chronic Effects: Long-term or repeated exposure to NMP poses more severe health risks. The primary concern is its reproductive and developmental toxicity.[6][7][8] Studies have linked NMP exposure to miscarriages, fetal death, and reduced fertility.[6][7] Additionally, chronic exposure can result in damage to the liver, kidneys, immune system, and nervous system.[6][7]

Quantitative Toxicological Data

The following table summarizes key toxicological data from animal studies, which are crucial for assessing the potential human health risks associated with NMP exposure.

| Endpoint | Species | Dose/Concentration | Effect | Reference |

| Reproductive Toxicity (Oral) | Male Rat | 1000 mg/kg/day | Produced male infertility and extensive damage to the seminiferous epithelium. | [10] |

| Reproductive Toxicity (Oral) | Male Rat | 100 mg/kg/day & 300 mg/kg/day | Did not significantly affect fertility or spermatogenesis. However, 300 mg/kg resulted in lower viability of offspring. | [10] |

| Developmental Toxicity (Inhalation) | Rat | 116 ppm (6 hr/day) | Slight decrease in fetal weight among F1 offspring. | [11] |

| Developmental Toxicity (Inhalation) | Rat | 10 ppm & 51 ppm (6 hr/day) | No detectable developmental effects. | [11] |

| Aquatic Toxicity (Acute) | Fish | LC50: >500 mg/l (96 h) | [12] | |

| Aquatic Toxicity (Acute) | Daphnia | EC50: >1000 mg/l (24 h) | [12] | |

| Aquatic Toxicity (Chronic) | Aquatic Invertebrates | NOEC: 12.5 mg/l (21 d) | [12] |

LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%; NOEC: No-Observed-Effect-Concentration.

Occupational Exposure Limits

Various regulatory agencies have established occupational exposure limits (OELs) to protect workers from the harmful effects of NMP.

| Organization | Limit | Notes | Reference |

| Cal/OSHA | PEL: 1 ppm (8-hour TWA) | Includes a skin notation, indicating significant absorption through the skin. | [8][13] |

| AIHA | WEEL: 10 ppm (8-hour TWA) | American Industrial Hygiene Association Workplace Environmental Exposure Level. | [9] |

| EU REACH | DNEL (Workers, Inhalation): 14.4 mg/m³ DNEL (Workers, Dermal): 4.8 mg/kg/day | Derived No-Effect Levels that must be included in chemical safety reports. | [4] |

PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; AIHA: American Industrial Hygiene Association; WEEL: Workplace Environmental Exposure Level; REACH: Registration, Evaluation, Authorisation and Restriction of Chemicals; DNEL: Derived No-Effect Level.

Experimental Protocols

Understanding the methodologies behind toxicological studies is essential for interpreting the data. Below is a detailed protocol for a two-generation reproductive and developmental toxicity study of NMP in rats.

Objective: To assess the reproductive and developmental toxicity of NMP via inhalation in rats.

Methodology:

-

Animal Model: Male and female rats.

-

Exposure Groups: Rats were exposed to 0, 10, 51, or 116 ppm of NMP.

-

Exposure Route and Duration: Inhalation for 6 hours/day, 7 days/week.

-

F0 Generation: Exposure began at 34 days of age and continued through mating for males (100 days) and until weaning for females (approximately 143 days).

-

Developmental Toxicity Assessment: A separate group of rats was exposed to 0 or 116 ppm NMP. Females were euthanized on Day 21 of gestation for fetal examination.

-

F1 Generation: Offspring from the F0 generation were observed for any effects on viability and development.

-

F2 Generation: At 70 days postpartum, one male and one female from each F1 litter were selected and mated with non-exposed adults to produce an F2 generation, allowing for assessment of reproductive performance.[11]

Handling and Exposure Control

Effective control of NMP exposure is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the hierarchy of controls.

Hierarchy of Controls

The most effective way to manage risks associated with NMP is to follow the hierarchy of controls, prioritizing the most effective measures first.

References

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Case Study: NMP Elimination In Commercial Factory [eureka.patsnap.com]

- 4. eusemiconductors.eu [eusemiconductors.eu]

- 5. Mobile [my.chemius.net]

- 6. toxicfreefuture.org [toxicfreefuture.org]

- 7. epa.gov [epa.gov]

- 8. cdph.ca.gov [cdph.ca.gov]

- 9. nj.gov [nj.gov]

- 10. Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. N-METHYL-2-PYRROLIDINONE | Occupational Safety and Health Administration [osha.gov]

An In-depth Technical Guide to the Solubility and Miscibility of N-Methyl Lactams in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of key N-Methyl lactams—N-Methyl-2-pyrrolidone (NMP), N-Methyl-2-piperidone (NMPip), and N-Methyl-ε-caprolactam (NMC)—in a variety of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other industrial fields who utilize these versatile aprotic solvents.

Introduction to N-Methyl Lactams

N-Methyl lactams are a class of cyclic amides characterized by a nitrogen atom that is part of a heterocyclic ring and is substituted with a methyl group. Their unique combination of high polarity, aprotic nature, and chemical stability makes them excellent solvents for a wide range of applications, including in the pharmaceutical, petrochemical, and polymer industries. Understanding their solubility and miscibility in different organic solvents is crucial for their effective use in chemical synthesis, formulation, and purification processes.

N-Methyl-2-pyrrolidone (NMP) , a five-membered ring lactam, is a widely used industrial solvent known for its high solvency power for a broad spectrum of organic and inorganic compounds.[1][2] N-Methyl-2-piperidone (NMPip) , a six-membered ring lactam, and N-Methyl-ε-caprolactam (NMC) , a seven-membered ring lactam, are less common but are of growing interest in various applications.

This guide presents a compilation of available quantitative and qualitative data on the solubility and miscibility of these N-Methyl lactams. It also details the experimental protocols commonly employed for determining these properties.

Chemical Structures

The chemical structures of the N-Methyl lactams discussed in this guide are presented below.

References

The Thermal and Chemical Stability of N-Methyl-2-pyrrolidone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Methyl-2-pyrrolidone (NMP), a versatile aprotic solvent, is widely utilized across the pharmaceutical, petrochemical, and microelectronics industries for its exceptional solvency power and high boiling point.[1] However, a thorough understanding of its thermal and chemical stability is paramount for its safe and effective use, particularly in sensitive applications such as drug formulation and synthesis where degradation products can impact efficacy and safety. This technical guide provides a comprehensive overview of the stability of NMP under various conditions, detailed experimental protocols for its analysis, and a summary of its compatibility with common materials.

Thermal Stability

NMP exhibits high thermal stability in an inert atmosphere. However, its stability is significantly influenced by the presence of oxygen and water, as well as the temperature.

In the absence of air and water, NMP is thermally stable up to approximately 350°C.[2] Significant decomposition has been observed at temperatures at or above 700°F (371°C). The presence of even small amounts of water has been shown to inhibit thermal decomposition at elevated temperatures.[3]

In the presence of oxygen, NMP can undergo autoxidation, especially at elevated temperatures (e.g., 60-80°C), leading to the formation of hydroperoxides.[4] This process can be accelerated by the presence of transition metal catalysts.

Experimental Protocol: Thermogravimetric Analysis (TGA) of NMP

Thermogravimetric analysis is a fundamental technique to evaluate the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset of thermal decomposition of NMP under both inert (nitrogen) and oxidizing (air) atmospheres.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Analytical balance

-

Alumina or platinum crucibles

-

Nitrogen and air gas cylinders with regulators

Procedure:

-

Sample Preparation: Tare a clean, empty TGA crucible on an analytical balance. Add approximately 5-10 mg of NMP to the crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas (high-purity nitrogen or dry air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidizing atmosphere, respectively.[5]

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[6]

-

-

Data Analysis:

-

Record the mass of the sample as a function of temperature.

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

The onset of decomposition is determined as the temperature at which a significant mass loss begins.

-

Experimental Workflow for TGA Analysis

Caption: Workflow for Thermogravimetric Analysis of NMP.

Chemical Stability

NMP is generally considered chemically stable in neutral conditions. However, it is susceptible to degradation under acidic, basic, and oxidizing conditions.

Hydrolytic Stability

NMP is resistant to hydrolysis under neutral pH conditions. However, in the presence of strong acids or bases, the lactam ring can undergo hydrolysis to form 4-(methylamino)butyric acid (NM4ABA).[7] The rate of hydrolysis is dependent on both temperature and the concentration of the acid or base.[8] In acidic solutions, the primary degradation product is 4-methylaminobutyric acid, which can be further broken down into succinic acid semiamide.[2]

Table 1: Hydrolytic Degradation of N-Methyl-2-pyrrolidone

| Condition | Primary Degradation Product | Secondary Degradation Product |

| Acidic (e.g., HCl) | 4-(methylamino)butyric acid (NM4ABA) | Succinic acid semiamide[2] |

| Basic (e.g., NaOH) | 4-(methylamino)butyric acid (NM4ABA) | - |

Experimental Protocol: Determination of NMP Hydrolysis Rate

Objective: To quantify the rate of NMP hydrolysis under acidic or basic conditions.

Apparatus:

-

Reaction vessel (e.g., three-neck round-bottom flask) with a condenser and temperature controller

-

Magnetic stirrer

-

HPLC with a suitable column (e.g., C18) and UV detector

-

pH meter

-

Standard solutions of NMP and 4-(methylamino)butyric acid

Procedure:

-

Reaction Setup:

-

Prepare a solution of known concentration of acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) in water in the reaction vessel.

-

Bring the solution to the desired temperature (e.g., 80°C) with stirring.

-

-

Initiation of Reaction:

-

Add a known amount of NMP to the pre-heated solution to achieve the desired starting concentration.

-

Start a timer immediately upon the addition of NMP.

-

-

Sampling:

-

At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

-

Immediately neutralize the aliquot to quench the hydrolysis reaction. For acidic hydrolysis, neutralize with a base; for basic hydrolysis, neutralize with an acid.

-

-

HPLC Analysis:

-

Dilute the neutralized samples as necessary and analyze them by HPLC to determine the concentration of remaining NMP and the formed 4-(methylamino)butyric acid.

-

-

Data Analysis:

-

Plot the concentration of NMP versus time.

-

Determine the rate of hydrolysis from the slope of the curve. The rate constant can be calculated if the reaction order is known.[9]

-

Oxidative Stability

The oxidation of NMP is a complex process that is significantly influenced by the presence of oxygen, water, and catalysts such as transition metals.[10] In industrial applications, the oxidative degradation of NMP can lead to a decrease in pH, which in turn can cause corrosion of metal components.[4]

The primary mechanism of oxidation is believed to be a free-radical autoxidation process.[4] This can be initiated by hydroxyl radicals, leading to hydrogen abstraction from the NMP molecule. The resulting alkyl radical can then react with oxygen to form a peroxy radical, which can undergo further reactions to form a variety of degradation products.

Table 2: Major Oxidative Degradation Products of N-Methyl-2-pyrrolidone

| Degradation Product | Abbreviation | Formation Pathway |

| N-Methylsuccinimide | NMS | Oxidation of the pyrrolidone ring[10] |

| 1-Formyl-2-pyrrolidone | FP | Hydrogen abstraction from the methyl group[10] |

| 4-(methylamino)butyric acid | NM4ABA | Ring-opening via hydrolysis of an intermediate[10] |

| 5-Hydroxy-N-methyl-2-pyrrolidone | 5-HNMP | Oxidation at the 5-position of the ring[11] |

| 2-Hydroxy-N-methylsuccinimide | 2-HMSI | Further oxidation of NMS[11] |

A study on the catalytic oxidation of NMP in the presence of a Co-Na Y-52 zeolite catalyst at 75-80°C under an oxygen atmosphere identified several degradation products. The relative abundance of these products was quantified by LC/UV analysis.

Table 3: Quantitative Analysis of NMP Oxidative Degradation Products

| Degradation Product (by RRT) | Abundance in Oxygen Atmosphere (%) | Abundance in Nitrogen Atmosphere (%) |

| N-Methylsuccinimide (NMS) | 15.0 | 2.8 |

| RRT 0.92 (Unidentified) | 10.5 | 4.3 |

| RRT 1.16 (Likely 1-Formyl-2-pyrrolidone) | 11.4 | - |

| RRT 0.27 (Likely 4-(methylamino)butyric acid) | 2.5 | - |

| RRT 1.52 (Unidentified) | 2.1 | - |

| RRT 1.82 (Unidentified) | 1.5 | - |

| Relative Retention Time[10] |

Proposed Oxidative Degradation Pathway of NMP

Caption: Proposed pathways for the oxidative degradation of NMP.[10]

Material Compatibility

The compatibility of NMP with various materials is a critical consideration for storage and handling. NMP is a powerful solvent and can degrade certain plastics and elastomers.

Table 4: Compatibility of N-Methyl-2-pyrrolidone with Various Polymers

| Polymer | Compatibility |

| Polyethylene (PE) | Insoluble[1] |

| Polypropylene (PP) | Insoluble[1] |

| Polytetrafluoroethylene (PTFE) | Good[2] |

| Polyvinylidene fluoride (PVDF) | Soluble |

| Nylon 6/6 | Good[2] |

| Acetal Copolymer | Good[2] |

| Silicone Rubber | Good[2] |

| Butyl Rubber | Good[2] |

Experimental Protocol: Material Compatibility Testing (Adapted from ASTM D543)

Objective: To evaluate the resistance of a plastic or elastomer to NMP.

Apparatus:

-

Test specimens of the material of interest (e.g., tensile bars)

-

Glass immersion containers with lids

-

Oven for elevated temperature testing

-

Analytical balance

-

Micrometer or calipers

-

Tensile testing machine

Procedure:

-

Initial Measurements:

-

Condition the test specimens as per standard procedures.

-

Measure and record the initial weight, dimensions (length, width, thickness), and appearance of each specimen.

-

If mechanical properties are to be assessed, test a set of control specimens for properties like tensile strength and elongation.

-

-

Immersion:

-

Place the test specimens in a glass container and completely immerse them in NMP.

-

Seal the container to prevent solvent evaporation.

-

-

Exposure:

-

Store the containers at a specified temperature (e.g., ambient or an elevated temperature like 49°C) for a defined period (e.g., 6 weeks).[2]

-

-

Final Measurements:

-

After the exposure period, carefully remove the specimens from the NMP.

-

Gently blot the specimens dry with a lint-free cloth.

-

Immediately re-measure and record the final weight and dimensions.

-

Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, or crazing.

-

If applicable, conduct tensile tests on the exposed specimens to determine any changes in mechanical properties.

-

-

Data Analysis:

-

Calculate the percentage change in weight and dimensions.

-

Compare the mechanical properties of the exposed specimens to the control specimens.

-

Report the observations on the appearance of the specimens.

-

Logical Flow for Material Compatibility Testing

References

- 1. productcatalog.eastman.com [productcatalog.eastman.com]

- 2. p2infohouse.org [p2infohouse.org]

- 3. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 5. scribd.com [scribd.com]

- 6. egyankosh.ac.in [egyankosh.ac.in]

- 7. N-METHYL 2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. internationaljournalssrg.org [internationaljournalssrg.org]

- 10. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashland.com [ashland.com]

Investigating Novel Derivatives of Gamma-Lactam for Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The γ-lactam scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its inherent chemical versatility and ability to modulate various biological pathways have made it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of recent advancements in the discovery and development of novel γ-lactam derivatives, with a particular focus on their potential as anticancer agents. We delve into synthetic methodologies, present key quantitative biological data, detail experimental protocols, and visualize the intricate signaling pathways these compounds modulate.

Synthetic Strategies: Multicomponent Reactions for Diversity-Oriented Synthesis

A highly efficient and widely adopted method for generating diverse libraries of γ-lactam derivatives is the multicomponent reaction (MCR).[2][4][5] MCRs offer significant advantages by combining three or more starting materials in a single pot to construct complex molecules in a time- and resource-effective manner. A prominent example is the three-component reaction of amines, aldehydes, and pyruvate derivatives, which yields densely functionalized 3-amino-1,5-dihydro-2H-pyrrol-2-ones.[1][2]

This approach allows for systematic structural modifications by varying the substituents on each of the starting components, enabling extensive structure-activity relationship (SAR) studies.[4][6] The general workflow for such a synthesis and subsequent biological evaluation is depicted below.

Antiproliferative Activity of Novel γ-Lactam Derivatives

Numerous studies have demonstrated the potent in vitro cytotoxicity of novel γ-lactam derivatives against a panel of human cancer cell lines.[1][4][5] The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits cell growth by 50%. The following tables summarize the IC50 values for selected γ-lactam derivatives from recent studies.

Table 1: Antiproliferative Activity of 3-Amino-3-pyrrolin-2-one Derivatives

| Compound | R¹ | R² | R³ | A549 IC₅₀ (µM) | SKOV3 IC₅₀ (µM) | Reference |

| 4a | p-CH₃C₆H₄ | Ph | Et | 11.70 ± 1.02 | > 50 | [4] |

| 4b | p-CH₃OC₆H₄ | Ph | Et | 14.26 ± 1.80 | 16.62 ± 0.19 | [4] |

| 4c | Bn | Ph | Et | 2.42 ± 0.15 | 6.95 ± 0.59 | [4] |

| 4h | p-CH₃C₆H₄ | p-OH-Ph | Me | 1.98 ± 0.18 | 10.15 ± 1.12 | [4] |

| 8a | p-CH₃C₆H₄ | Ph | NH(p-CH₃C₆H₄) | 2.97 ± 0.29 | 6.95 ± 0.59 | [4] |

Data extracted from a study on multicomponent synthesis of unsaturated γ-lactam derivatives.[4]

Table 2: Antiproliferative Activity of C-5 Substituted and Tetrasubstituted γ-Lactam Derivatives

| Compound | R¹ | R² | R³ | A549 IC₅₀ (µM) | SKOV3 IC₅₀ (µM) | Reference |

| 25a | p-CH₃C₆H₄ | CH₃ | - | 15.16 ± 1.84 | 9.73 ± 1.27 | [5] |

| 25b | p-CH₃C₆H₄ | n-Bu | - | 3.35 ± 0.42 | 6.93 ± 0.35 | [5] |

| 25c | p-CH₃OC₆H₄ | n-Bu | - | 4.12 ± 0.31 | 5.88 ± 0.47 | [5] |

| 25d | p-FC₆H₄ | n-Bu | - | 2.89 ± 0.25 | 4.56 ± 0.39 | [5] |

| 25e | p-ClC₆H₄ | n-Bu | - | 3.17 ± 0.29 | 5.02 ± 0.41 | [5] |

Data extracted from a study on the synthetic potential of γ-lactam derivatives.[5]

Mechanism of Action: Induction of Apoptosis and Pathway Modulation

The primary mechanism by which many of these cytotoxic γ-lactam derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][4][7] This has been confirmed through various assays, including cell morphology analysis and flow cytometry.[1][4]

Furthermore, some unsaturated γ-lactam derivatives have been identified as inhibitors of key protein-protein interactions that are often dysregulated in cancer, such as the p53-MDM2 and STAT3 signaling pathways.[4][5]

The p53-MDM2 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which promotes p53 degradation.[8][9] Inhibition of the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[8][10]

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and promotes cell proliferation, survival, and angiogenesis.[11] Inhibition of STAT3 signaling can therefore be an effective anticancer strategy.

References

- 1. mdpi.com [mdpi.com]

- 2. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents [addi.ehu.es]

- 4. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-Methyl Lactam as a Solvent in Polymerization Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-2-pyrrolidone (NMP), a prominent N-Methyl lactam, is a versatile, polar aprotic solvent widely employed in the synthesis of high-performance polymers.[1] Its high boiling point, excellent thermal and chemical stability, and ability to dissolve a broad range of monomers and polymers make it an ideal medium for various polymerization reactions.[2] These characteristics are particularly advantageous in the production of engineering plastics such as aromatic polyamides (aramids), polyimides, and polysulfones, which are known for their exceptional thermal stability and mechanical properties.[1] This document provides detailed application notes and experimental protocols for utilizing NMP as a solvent in these critical polymerization processes.

Key Advantages of NMP in Polymerization

-

High Solvency: NMP effectively dissolves a wide array of polar and non-polar monomers and the resulting polymers, facilitating homogeneous reaction conditions.[2]

-

Thermal Stability: Its high boiling point (202-204 °C) allows for polymerization reactions to be conducted at elevated temperatures, which is often necessary for achieving high molecular weights and desirable polymer properties.[2]

-

Chemical Inertness: NMP is chemically stable under various reaction conditions, minimizing side reactions and ensuring the integrity of the polymerization process.[1]

-

Miscibility with Water: NMP is miscible with water, which can be advantageous in certain precipitation and purification steps of the polymer.[2]

Applications in Polymer Synthesis

NMP serves as a crucial solvent in the industrial production of several high-performance polymers:

-

Aromatic Polyamides (Aramids): Used in the synthesis of aramids like Poly(p-phenylene terephthalamide) (PPTA), known for their high strength and thermal resistance. The solvent helps to keep the rigid polymer chains in solution during polymerization.[3][4]

-

Polyimides: NMP is the solvent of choice for the two-step synthesis of polyimides, starting with the formation of a soluble poly(amic acid) precursor, which is then thermally or chemically converted to the final polyimide.[5][6]

-

Polysulfones: In the preparation of polysulfone membranes via the phase inversion method, NMP is used to dissolve the polysulfone polymer to create the casting solution.[7][8]

Data Presentation

The following tables summarize quantitative data from various polymerization reactions using NMP as the solvent.

Table 1: Synthesis of Aromatic Polyamides in NMP

| Diamine | Diacid Chloride | Monomer Conc. (mmol) | Solvent (NMP) Volume (mL) | Additive | Reaction Conditions | Inherent Viscosity (dL/g) |

| p-Phenylenediamine (PPD) | Terephthaloyl Chloride (TC) | 5 | 25 | 2 g CaCl2 | 0-5 °C for 1h, then 20 °C for 12h | 6.7 |

| Aromatic Diamine (V) | Isophthaloyl Chloride (IPC) | Not Specified | Not Specified | Not Specified | Low Temperature | 0.30 - 0.52 |

| Aromatic Diamine (V) | Terephthaloyl Chloride (TPC) | Not Specified | Not Specified | Not Specified | Low Temperature | 0.30 - 0.52 |

| 1,4-Bis(4-aminophenoxy)-2-t-butylbenzene | Diimide-diacid I | Not Specified | Not Specified | Pyridine, CaCl2 | Triphenyl phosphite activated | 0.98 - 1.51 |

Table 2: Synthesis of Polyimides in NMP (Two-Step Method)

| Dianhydride | Diamine | Monomer Conc. | Solvent | Imidization Method | Key Properties |

| Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | High concentration favored | NMP or DMAc | Thermal: 250-350 °C or stepwise heating to 300 °C | High thermal stability |

| Benzophenone tetracarboxylic dianhydride (BTDA) | p-Phenylenediamine (PPDA) | Not Specified | Polar aprotic solvent | Elevated temperature | Excellent mechanical and dielectric properties |

| Various Aromatic Dianhydrides | 1,1'-bis[4-(4'-benzylaminooxy) phenyl] cyclohexane | Not Specified | NMP | Thermal cyclodehydration | Excellent yields (96-98%) |

Table 3: Preparation of Polysulfone Membranes in NMP (Phase Inversion Method)

| Polymer | Polymer Conc. (wt%) | Co-solvent | Non-solvent | Key Parameters | Membrane Structure |

| Polysulfone (PSU) | 15 - 21 | Tetrahydrofuran (THF) | Water | Evaporation time: 0-100 s | Asymmetric, porous |

| Polysulfone (PSf) | 20 | Ethylene glycol | Water | Solvent evaporation at 300 °C for 2 min | Uniform pores |

| Polyetherimide (PEI) | 16 | Water | Water, methanol, ethanol, etc. | N/A | Not Specified |

Experimental Protocols

Protocol 1: Synthesis of Poly(p-phenylene terephthalamide) (PPTA)

This protocol is based on the classical low-temperature solution polycondensation method.[3][4]

Materials:

-

p-Phenylenediamine (PPD)

-

Terephthaloyl chloride (TC)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Calcium chloride (CaCl2), anhydrous

-

Nitrogen gas

Equipment:

-

Double-walled glass flask with a mechanical stirrer

-

Nitrogen inlet and outlet

-

Cooling bath

Procedure:

-

Dry all glassware thoroughly before use.

-

Charge the reaction flask with PPD (5 mmol), CaCl2 (2 g), and NMP (25 mL) under a nitrogen atmosphere.

-

Stir the mixture at room temperature until the diamine and salt are completely dissolved.

-

Cool the solution to 0 °C using a cooling bath.

-

Slowly add a stoichiometric amount of TC (5 mmol) to the stirred solution.

-

Maintain the reaction temperature at 5 °C for 1 hour.

-

Allow the reaction to proceed at 20 °C for an additional 12 hours under a nitrogen blanket.

-

The resulting viscous polymer solution can be used for fiber spinning or precipitated in a non-solvent like water to isolate the polymer.

Protocol 2: Synthesis of a Polyimide via a Two-Step Poly(amic acid) Method

This protocol describes a general procedure for synthesizing a polyimide.[5][6]

Materials:

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

-

Aromatic diamine (e.g., 4,4'-Oxydianiline - ODA)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Nitrogen gas

Equipment:

-

Three-necked flask with a mechanical stirrer and nitrogen inlet

-

Glass plate or substrate for film casting

-

Oven or furnace capable of reaching at least 350 °C

Procedure:

Step 1: Synthesis of Poly(amic acid)

-

In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine in anhydrous NMP at room temperature. Higher monomer concentrations are generally favored.[5]

-

Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred diamine solution. A slight excess of dianhydride can sometimes be used to achieve higher molecular weights.[5]

-

Continue stirring at ambient temperature for several hours (e.g., 2-24 hours) to form a viscous poly(amic acid) solution.

Step 2: Imidization

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Place the cast film in an oven for thermal imidization. A typical heating cycle involves:

-

During heating, the poly(amic acid) undergoes cyclodehydration to form the insoluble, thermally stable polyimide film.

Protocol 3: Preparation of a Polysulfone Membrane via Non-Solvent Induced Phase Separation (NIPS)

This protocol outlines a general method for fabricating polysulfone membranes.[7][9]

Materials:

-

Polysulfone (PSf) polymer

-

N-Methyl-2-pyrrolidone (NMP)

-

Deionized water (non-solvent)

Equipment:

-

Beaker or flask for preparing the casting solution

-

Magnetic stirrer

-

Glass plate

-

Casting knife or doctor blade

-

Immersion bath

Procedure:

-

Prepare a dope solution by dissolving a specific concentration of polysulfone (e.g., 15-25 wt%) in NMP. Stir the mixture until the polymer is completely dissolved and a homogeneous solution is formed.[9][10]

-

Degas the solution to remove any air bubbles.

-

Pour the dope solution onto a clean, flat glass plate.

-

Use a casting knife to spread the solution into a thin film of uniform thickness.

-

Optionally, allow the solvent to partially evaporate for a controlled period (e.g., 30-120 seconds) to influence the membrane morphology.[9]

-

Immerse the glass plate with the cast film into a coagulation bath containing deionized water.

-

The exchange between the solvent (NMP) and non-solvent (water) induces phase separation, leading to the formation of a porous polysulfone membrane.

-

Keep the membrane in the water bath until it detaches from the glass plate.

-

Wash the membrane thoroughly with deionized water to remove any residual solvent.

Mandatory Visualization

Caption: Experimental workflows for polymer synthesis using NMP.

Safety and Handling

N-Methyl-2-pyrrolidone is a reproductive toxicant and can cause skin and eye irritation. It is essential to handle NMP in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for NMP for detailed safety information before use.

Conclusion

N-Methyl lactams, particularly NMP, are indispensable solvents in the synthesis of high-performance polymers. Their unique combination of high solvency, thermal stability, and chemical inertness enables the production of materials with superior properties for demanding applications. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals working in polymer chemistry and materials science. Adherence to proper experimental procedures and safety precautions is paramount for successful and safe polymer synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. productcatalog.eastman.com [productcatalog.eastman.com]

- 3. mdpi.com [mdpi.com]

- 4. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. azom.com [azom.com]

- 7. New Preparation Methods for Pore Formation on Polysulfone Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Study of phase inversion parameters for EB-cured polysulfone-based membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]

N-Methyl Lactams in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl lactams, particularly N-Methyl-2-pyrrolidone (NMP), are widely utilized polar aprotic solvents in solid-phase peptide synthesis (SPPS). Their excellent solvating properties for amino acid derivatives, coupling reagents, and peptide resins are crucial for efficient peptide chain assembly.[1][2] Furthermore, the growing emphasis on green chemistry has led to the investigation and adoption of less hazardous N-methyl lactam alternatives, such as N-butylpyrrolidinone (NBP), which have demonstrated comparable or even superior performance in terms of yield, purity, and reduction of side reactions.[3][4][5]

This document provides detailed application notes and experimental protocols for the use of N-methyl lactams in peptide synthesis, with a focus on both the established NMP and the greener alternative NBP.

Data Presentation: Quantitative Comparison of Solvents

The choice of solvent significantly impacts several aspects of solid-phase peptide synthesis, including resin swelling, reaction kinetics, and the occurrence of side reactions. The following tables summarize quantitative data comparing N-methyl lactams with the commonly used solvent N,N-dimethylformamide (DMF).

Resin Swelling

Effective resin swelling is critical to ensure accessibility of reagents to the growing peptide chain.[6]

Table 1: Resin Swelling in Various Solvents

| Resin Type | Solvent | Swelling (mL/g) | Reference |

| Polystyrene (PS) | NMP | ~5.5 | [7] |

| Polystyrene (PS) | DMF | ~5.3 | [7] |

| Polystyrene (PS) | NBP | Comparable to DMF | [4] |

| Polystyrene (PS) | 2-MeTHF | ~4.3 | [7] |

| ChemMatrix® | NMP | ~9.1 | [7] |

| ChemMatrix® | DMF | ~9.5 | [7] |

| ChemMatrix® | NBP | Slightly inferior to DMF | [6] |

Note: Swelling values can vary depending on the specific resin cross-linking and experimental conditions.

Peptide Yield and Purity

The ultimate measure of a solvent's efficacy is the yield and purity of the final peptide product.

Table 2: Synthesis of Model Peptides - NBP vs. DMF

| Peptide | Solvent | Crude Yield (%) | Crude Purity (%) | Reference |

| [Asp5]-vasopressin | NBP | > DMF | > DMF | [4] |

| [Asp5]-vasopressin | NBP:EtOAc (1:1) | > DMF | > DMF | [4] |

| [Asp5]-vasopressin | NBP:2-Me-THF (1:1) | > DMF | > DMF | [4] |

| [Asp26]-calcitonin | NBP | 28.7 | 97.9 | [4] |

Side Reaction Mitigation

The choice of solvent can influence the rate of common side reactions in SPPS.

Table 3: Effect of Solvent on Side Reactions

| Side Reaction | Solvent | Observation | Reference |

| Racemization | NBP | Lower or equal to DMF | [1][3] |

| Aspartimide Formation | NBP | Clearly lower than DMF | [1][3] |

Experimental Protocols

The following are detailed protocols for key steps in Fmoc-based solid-phase peptide synthesis utilizing N-methyl lactams.

Protocol 1: Resin Swelling

Objective: To adequately swell the solid support to allow for efficient diffusion of reagents.

Materials:

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

N-Methyl-2-pyrrolidone (NMP) or N-butylpyrrolidinone (NBP)

-

Solid-phase synthesis vessel

Procedure:

-

Place the desired amount of resin in the synthesis vessel.

-

Add a sufficient volume of NMP or NBP to completely cover the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. For highly cross-linked resins, a longer swelling time may be necessary.

-

After swelling, drain the solvent. The resin is now ready for the first amino acid coupling.

Protocol 2: Fmoc Deprotection

Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% piperidine in NMP or NBP (v/v)

-

NMP or NBP for washing

-

Solid-phase synthesis vessel

Procedure:

-

Drain the solvent from the peptide-resin.

-

Add the deprotection solution to the resin.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with NMP or NBP (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Proceed to the coupling step.

Protocol 3: Amino Acid Coupling

Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide-resin.

Materials:

-

Deprotected peptide-resin

-

Fmoc-amino acid (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HATU, HBTU) (2.9 equivalents)

-

Base (e.g., DIPEA, NMM) (6 equivalents)

-

NMP or NBP as the reaction solvent

Procedure:

-

In a separate vial, dissolve the Fmoc-amino acid and the coupling reagent in NMP or NBP.

-

Add the base to the activation mixture and allow it to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may need to be extended for sterically hindered amino acids.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with NMP or NBP (3-5 times) to remove excess reagents and byproducts.

Mandatory Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow of solid-phase peptide synthesis using N-methyl lactams.

Solvent Selection Logic for SPPS

Caption: Decision-making flowchart for solvent selection in SPPS.

References

- 1. researchgate.net [researchgate.net]

- 2. <i>N</i>‐Butylpyrrolidinone for Solid‐Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better th… [ouci.dntb.gov.ua]

- 3. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. arrow.tudublin.ie [arrow.tudublin.ie]

Application of N-Methyl Lactam in the Synthesis of Beta-Lactams: A Review of Solvent Effects and Synthetic Protocols

Introduction

The beta-lactam ring is a cornerstone of medicinal chemistry, forming the structural core of widely used antibiotics such as penicillins, cephalosporins, carbapenems, and monobactams. The synthesis of this strained four-membered ring has been a subject of intensive research, leading to the development of various synthetic methodologies. Among the factors influencing the outcome of these syntheses, the choice of solvent plays a critical role, particularly in controlling the stereochemistry of the resulting beta-lactam.

This document explores the application of N-methyl lactams, specifically N-methyl-2-pyrrolidone (NMP), in the synthesis of beta-lactams. NMP is a polar aprotic solvent known for its high boiling point, thermal stability, and excellent dissolving power for a wide range of organic and inorganic compounds.[1] While the properties of NMP suggest its potential utility in organic synthesis, a comprehensive review of the literature indicates that its specific application as a primary solvent in mainstream beta-lactam ring-forming reactions is not widely documented.

Therefore, this application note will focus on the broader role of polar aprotic solvents in beta-lactam synthesis, using well-established protocols with other common solvents to illustrate the principles that would apply to a solvent like NMP. The primary focus will be on the Staudinger [2+2] cycloaddition, a cornerstone of beta-lactam synthesis, where solvent polarity is known to significantly impact diastereoselectivity.

The Role of Polar Aprotic Solvents in Staudinger [2+2] Cycloaddition

The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a beta-lactam. The reaction is believed to proceed through a zwitterionic intermediate. The polarity of the solvent can influence the lifetime and conformational flexibility of this intermediate, thereby affecting the stereochemical outcome of the reaction.

In non-polar solvents, the zwitterionic intermediate is less stabilized and rapidly collapses to form the cis-beta-lactam, which is often the kinetically favored product. Conversely, polar aprotic solvents, such as dichloromethane, acetonitrile, and theoretically NMP, can stabilize the zwitterionic intermediate. This stabilization allows for rotation around the newly formed C-C bond, leading to the thermodynamically more stable trans intermediate, which then cyclizes to form the trans-beta-lactam as the major product.

Below is a diagram illustrating the general mechanism of the Staudinger reaction and the influence of solvent polarity on the stereochemical outcome.

Experimental Protocols and Data

While specific protocols detailing the use of NMP in beta-lactam synthesis are scarce, the following section provides a representative protocol for the Staudinger reaction using a common polar aprotic solvent, dichloromethane (DCM). This protocol illustrates the general conditions under which a high-boiling polar aprotic solvent like NMP could theoretically be employed, likely with adjustments to temperature and reaction time.

Protocol 1: Synthesis of a trans-β-Lactam via Staudinger Cycloaddition

This protocol describes the synthesis of a trans-3-azido-4-styryl-azetidin-2-one, a precursor for various carbapenems, using a polar aprotic solvent.

Materials:

-

Cinnamaldehyde imine (1.0 eq)

-

Azidoacetyl chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a stirred solution of the cinnamaldehyde imine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.

-

Slowly add a solution of azidoacetyl chloride in anhydrous DCM to the reaction mixture over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired trans-β-lactam.

Quantitative Data:

The table below summarizes typical results for the synthesis of trans-β-lactams using different solvents to illustrate the solvent effect. While data for NMP is not available from the reviewed literature, the trend suggests that as a polar aprotic solvent, it would likely favor the formation of the trans isomer.

| Solvent | Dielectric Constant (ε) | cis:trans Ratio | Yield (%) | Reference |

| Benzene | 2.3 | 70:30 | ~65 | Generic Result |

| Dichloromethane | 9.1 | 15:85 | ~80 | Generic Result |

| Acetonitrile | 37.5 | 10:90 | ~85 | Generic Result |

| NMP (for reference) | 32.2 | N/A | N/A |

Table 1: Effect of Solvent Polarity on the Diastereoselectivity of the Staudinger Reaction.

General Experimental Workflow

The synthesis and purification of beta-lactams typically follow a standardized workflow, as depicted in the diagram below. The choice of solvent, such as NMP, would primarily be in the "Reaction" stage. Given NMP's high boiling point, its removal during the "Work-up and Purification" stage would require high vacuum distillation.

Conclusion

N-methyl-2-pyrrolidone (NMP) is a versatile polar aprotic solvent with properties that could theoretically be beneficial in the synthesis of beta-lactams, particularly in directing the stereochemical outcome towards the trans isomer in reactions such as the Staudinger cycloaddition. However, a review of the available scientific literature reveals a lack of specific, detailed protocols where NMP is employed as the primary solvent for these transformations. The industrial synthesis of beta-lactam antibiotics is a well-established field, and the absence of NMP in common protocols may be due to factors such as its high boiling point, which can complicate product isolation, or the availability of other suitable solvents that provide excellent results.

For researchers and drug development professionals, while NMP remains a viable solvent for a wide range of organic reactions, its application in the core synthesis of the beta-lactam ring is not a mainstream approach. The provided protocols using more conventional solvents serve as a reliable guide for the synthesis of these important pharmaceutical building blocks. Further investigation into niche applications or in the synthesis of specific, highly functionalized beta-lactams may yet reveal a role for N-methyl lactams in this field.

References

Application Notes and Protocols for N-Methyl Lactam as a Medium for Enzymatic Reactions in Organic Solvents